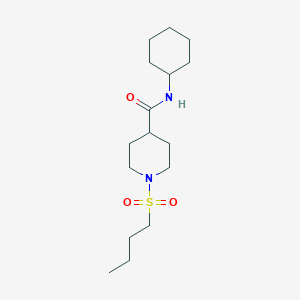

![molecular formula C17H13BrClN3O4 B5517969 2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic hydrazide derivatives known for their varied applications in materials science and pharmaceuticals. These compounds are characterized by their complex molecular structures which contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of organic hydrazide derivatives often involves the reaction of hydrazides with various aldehydes or ketones to form hydrazone compounds through condensation reactions. For example, the synthesis of similar compounds has been achieved through reactions in DMF solution, resulting in single crystals suitable for X-ray diffraction analysis (Purandara et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques such as single crystal X-ray diffraction (XRD), revealing details like the crystalline system, space group, and molecular configuration. These analyses often show that the molecules adopt specific configurations, with notable dihedral angles between phenyl rings indicating their spatial arrangement (Sheng et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their participation in various reactions such as 1,3-dipolar cycloadditions, leading to the formation of carbonyl ylides and subsequently to a range of products depending on the reaction conditions (Ibata et al., 1987).

Physical Properties Analysis

The physical properties of organic hydrazide derivatives can be studied through spectroscopic methods such as UV/Vis and NMR spectroscopy, as well as through thermal analysis. These methods provide insights into the stability and structural characteristics of the compounds (Purandara et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and participation in chemical reactions, highlight the versatility of these compounds. Their chemical behavior can be further understood through studies on their nonlinear optical properties and interactions in the crystalline state, which demonstrate applications in materials science (Purandara et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structural similarities have been synthesized and characterized, exploring their chemical properties and potential applications. For instance, research on pyridine-based hydrazone derivatives has highlighted their synthesis via ultrasonication, providing insights into their structural stabilization through intra- and intermolecular hydrogen bonds, which is crucial for materials science, particularly in the design of materials with specific optical properties (Khalid et al., 2021).

Anticancer Activity

Derivatives of the compound have been evaluated for their anticancer potency, demonstrating significant activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549), through mechanisms such as DNA synthesis inhibition and inducing apoptosis (Turan-Zitouni et al., 2018).

Antimicrobial and Antifungal Activities

Research has also focused on evaluating the antimicrobial and antifungal activities of related compounds, revealing their effectiveness against both Gram-positive and Gram-negative bacteria at low concentrations. These studies contribute to the search for new antimicrobial agents in the fight against resistant strains of bacteria (Holla et al., 2000).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of hydrazone derivatives related to the compound have been conducted, showing potential applications in optical devices such as optical limiters and switches. These studies underscore the significance of such compounds in developing new materials with tailored optical properties (Naseema et al., 2010).

Antiprotozoal Activity

The antiprotozoal activity of (E)-cinnamic N-acylhydrazone derivatives, related to the compound , has been explored, demonstrating moderate activity against Leishmania donovani and Trypanosoma brucei rhodesiense. These findings are valuable for developing new treatments for diseases caused by these protozoa (Carvalho et al., 2014).

Propriétés

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3O4/c18-15-10-13(19)5-8-16(15)26-11-17(23)21-20-9-1-2-12-3-6-14(7-4-12)22(24)25/h1-10H,11H2,(H,21,23)/b2-1+,20-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXADTCOWJTARI-QWYVLEEQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

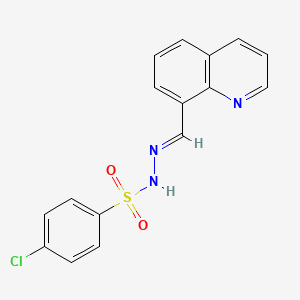

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

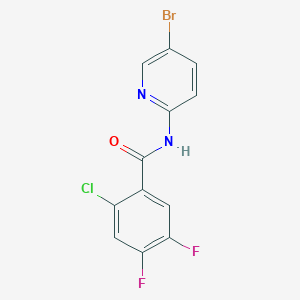

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

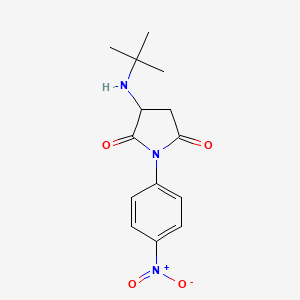

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)